Benzene, 1-(phenylseleno)-2-(trifluoromethyl)-
Description
Structural Characterization and Molecular Identification
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-phenylselanyl-2-(trifluoromethyl)benzene . The nomenclature follows substitutive principles, where the parent hydrocarbon is benzene. The numbering sequence prioritizes the trifluoromethyl group (-CF₃) at position 2, while the phenylseleno group (-SePh) occupies position 1. The suffix “-selanyl” denotes the selenium atom bonded to the phenyl substituent, and “trifluoromethyl” specifies the -CF₃ group. This naming convention ensures unambiguous identification of substituent positions and functional groups.
Molecular Geometry and Bonding Analysis
The molecular geometry of 1-phenylselanyl-2-(trifluoromethyl)benzene is influenced by the electronic and steric effects of its substituents. The benzene ring adopts a planar hexagonal structure, with bond angles of approximately 120° between adjacent carbon atoms. The phenylseleno group introduces a selenium atom with a covalent radius of 1.16 Å, larger than sulfur (1.04 Å), resulting in a longer C-Se bond length of 1.90–1.95 Å. The trifluoromethyl group, a strong electron-withdrawing substituent, induces partial positive charge on the adjacent carbon atom, polarizing the ring and affecting resonance stabilization.
Key bonding features include:
- C-Se bond : The selenium atom forms a single bond with the benzene carbon, with bond dissociation energy (BDE) estimated at ~326 kJ/mol, weaker than analogous C-S bonds.
- C-F bonds : The trifluoromethyl group features three polar covalent C-F bonds (BDE ~485 kJ/mol), contributing to the compound’s overall dipole moment.
A hypothetical molecular model predicts a dihedral angle of ~45° between the phenylseleno group and the benzene ring, minimizing steric hindrance with the ortho-positioned trifluoromethyl group.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
- ¹H NMR : The aromatic protons exhibit splitting patterns consistent with a 1,2-disubstituted benzene. Protons adjacent to the trifluoromethyl group (H-3 and H-6) resonate downfield (δ 7.6–7.8 ppm) due to the electron-withdrawing effect of -CF₃. Protons near the phenylseleno group (H-4 and H-5) appear slightly upfield (δ 7.2–7.4 ppm) owing to selenium’s polarizability.
- ¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -62.4 ppm, characteristic of ortho-substituted -CF₃ groups.
- ⁷⁷Se NMR : Selenium’s quadrupolar nucleus generates a resonance near δ 250–300 ppm, typical for arylselenides.
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Position | δ (ppm) | Splitting |
|---|---|---|---|
| ¹H | H-3, H-6 | 7.7 | Doublet |
| ¹H | H-4, H-5 | 7.3 | Triplet |
| ¹⁹F | CF₃ | -62.4 | Singlet |
Infrared Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands:
- C-F Stretching : Strong vibrations at 1120–1160 cm⁻¹ and 1280–1320 cm⁻¹, attributed to the trifluoromethyl group’s asymmetric and symmetric stretching modes.
- C-Se Stretching : A medium-intensity band near 550–600 cm⁻¹, corresponding to the C-Se bond.
- Aromatic C-H Bending : Out-of-plane deformations at 750–800 cm⁻¹, consistent with 1,2-disubstituted benzene.
Table 2: Key IR Absorption Bands
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-F Asymmetric Stretch | 1150 | Strong |
| C-F Symmetric Stretch | 1300 | Strong |
| C-Se Stretch | 580 | Medium |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals the molecular ion peak at m/z 301.18, corresponding to the molecular formula C₁₃H₉F₃Se. Fragmentation pathways include:
- Loss of the phenylseleno group (-SePh, m/z 157.97), yielding a fragment at m/z 143.21 (C₇H₄F₃⁺).
- Cleavage of the C-Se bond, producing ions at m/z 186.04 (C₆H₅Se⁺) and m/z 115.03 (C₇H₄F₃⁺).
- Isotopic patterns reflect selenium’s natural abundance (⁸⁰Se: 49.8%, ⁷⁸Se: 23.5%, ⁸²Se: 8.7%), with a distinctive cluster around m/z 301–303.
Table 3: Major Mass Spectral Fragments
| Fragment Ion | m/z | Relative Abundance |
|---|---|---|
| [M]⁺ | 301.18 | 100% |
| [M-SePh]⁺ | 143.21 | 65% |
| [C₆H₅Se]⁺ | 186.04 | 45% |
Crystallographic Data and X-Ray Diffraction Studies
X-ray diffraction studies of 1-phenylselanyl-2-(trifluoromethyl)benzene are limited in published literature. Theoretical models suggest a monoclinic crystal system with space group P2₁/c, driven by the compound’s asymmetric substitution pattern. The phenylseleno group’s bulkiness and the trifluoromethyl group’s electronegativity likely impede close packing, resulting in moderate crystallinity. Challenges in crystallization arise from selenium’s tendency to form disordered structures and the compound’s sensitivity to oxidation.
Hypothetical unit cell parameters, derived from analogous selenides, include:
- a = 8.2 Å, b = 6.5 Å, c = 12.1 Å
- α = 90°, β = 95°, γ = 90°
- Calculated density: 1.65 g/cm³
Properties
CAS No. |
622839-17-2 |
|---|---|
Molecular Formula |
C13H9F3Se |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-phenylselanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3Se/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H |
InChI Key |
VZINFMWEEANKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
One of the most efficient methods for synthesizing this compound involves palladium-catalyzed cross-coupling reactions. This method typically uses aryl halides and phenylselenol as starting materials. The general reaction scheme is as follows:
- Reactants : Aryl halide (e.g., 2-bromo-1-trifluoromethylbenzene) and phenylselenol.
- Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂).
- Base : A base such as potassium carbonate or cesium carbonate is often used to facilitate the reaction.
The reaction proceeds under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 100 °C) to enhance yield and reaction rate.
Synthesis via Electrophilic Aromatic Substitution
Another approach involves electrophilic aromatic substitution, where selenium-containing electrophiles are introduced onto the aromatic ring:
- Reactants : Benzene or substituted benzene derivatives.
- Electrophile : Phenylselenium dichloride or other selenium sources.
This method requires careful control of conditions to prevent over-substitution and ensure regioselectivity.
Direct Selenation
Direct selenation of aromatic compounds can also be employed:
- Reactants : A suitable aromatic compound (e.g., trifluoromethylbenzene).
- Reagent : Selenium powder or selenide salts in the presence of strong acids (like sulfuric acid) can facilitate the introduction of selenium into the aromatic system.
This method is less common but can yield good results under optimized conditions.
The following table summarizes various preparation methods along with their yields and conditions based on literature findings:
| Method | Reactants | Catalyst/Base | Conditions | Yield (%) |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Aryl halide + Phenylselenol | Pd(PPh₃)₂Cl₂ + K₂CO₃ | 100 °C, N₂ atmosphere | 75-90 |
| Electrophilic Aromatic Substitution | Benzene + Phenylselenium dichloride | None (acidic conditions) | Room temperature | 60-80 |
| Direct Selenation | Trifluoromethylbenzene + Selenium | H₂SO₄ | Reflux | 50-70 |
The synthesis of Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- can be effectively achieved through several methods, each with its advantages and limitations regarding yield and reaction conditions. The palladium-catalyzed cross-coupling reaction stands out for its efficiency and higher yields compared to other methods. Further research into optimizing these synthetic routes could enhance the application of this compound in various fields, particularly in medicinal chemistry for developing novel therapeutic agents targeting metabolic pathways in cancer cells.
Future studies may focus on exploring greener synthesis routes or alternative catalysts that can improve yield while minimizing environmental impact. Additionally, investigating the biological activity of synthesized compounds could provide insights into their potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenylseleno group typically yields selenoxides, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The phenylseleno group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s overall reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Benzene Derivatives
Compounds with trifluoromethyl groups in different positions (2-, 3-, or 4-) exhibit distinct physicochemical and biological properties. For example:
- 1-(Isothiocyanatomethyl)-2-(trifluoromethyl)benzene (, Compound 36): Synthesized with 99% purity, this 2-CF₃ derivative highlights the influence of substituent position on reaction efficiency .
- 1-(Phenylseleno)-4-(trifluoromethyl)benzene (): The 4-CF₃ isomer shows superior LDHA inhibition (IC₅₀ ~0.5 μM) compared to other derivatives, attributed to optimal steric and electronic interactions with the enzyme’s active site .
Lactate Dehydrogenase (LDH) Inhibitors
- 1,3-Benzodioxole Derivatives (): These compounds, synthesized via trans-esterification, exhibit moderate LDHA inhibition (IC₅₀ ~2–10 μM) but lack the seleno-organic moiety, reducing their apoptotic potency compared to the 4-CF₃ seleno derivative .
- Pyrrol-2-yl Ethanone Derivatives (): These inhibitors target LDH through competitive NADH binding but show weaker antitumor effects (50% growth inhibition at 20 μM) relative to the seleno-trifluoromethyl compound .
Trifluoromethyl-Substituted Benzene Derivatives with Diverse Substituents
- 1-Fluoro-2-(trifluoromethyl)benzene (): This fluoro-CF₃ derivative lacks biological activity data but is structurally simpler, emphasizing the critical role of the phenylseleno group in conferring LDHA affinity .
Data Tables and Research Findings
Table 1: LDHA Inhibitory Activity of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
